
3-Bromo-2-methyl-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, featuring bromine, methyl, and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-2-methyl-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination, nitration, and formylation of a suitable benzene derivative. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine substituent.
Nitration: The brominated compound is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Formylation: Finally, the nitrated compound undergoes formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Bromo-2-methyl-5-nitrobenzoic acid.
Reduction: 3-Bromo-2-methyl-5-aminobenzaldehyde.
Substitution: 3-Methoxy-2-methyl-5-nitrobenzaldehyde (if methoxide is used as the nucleophile).
Applications De Recherche Scientifique
3-Bromo-2-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions within cells.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-nitrobenzaldehyde: Lacks the methyl group, which can affect its reactivity and applications.
2-Bromo-5-nitrobenzaldehyde: The position of the bromine substituent is different, leading to variations in chemical behavior.
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Contains a hydroxyl group instead of a methyl group, impacting its solubility and reactivity.
Uniqueness
3-Bromo-2-methyl-5-nitrobenzaldehyde is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This combination of substituents makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C8H6BrNO3 |
|---|---|
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
3-bromo-2-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-6(4-11)2-7(10(12)13)3-8(5)9/h2-4H,1H3 |
Clé InChI |
LYZBUVIAWPURPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



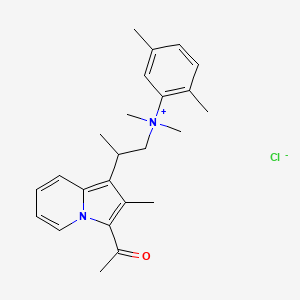
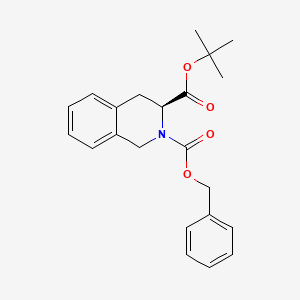
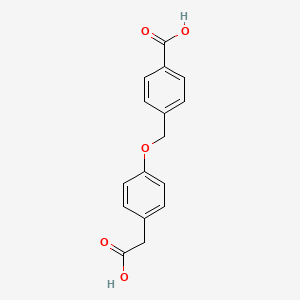
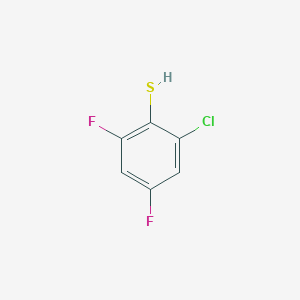

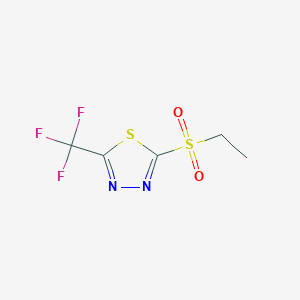
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
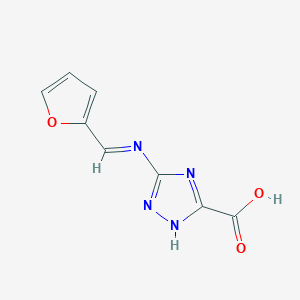
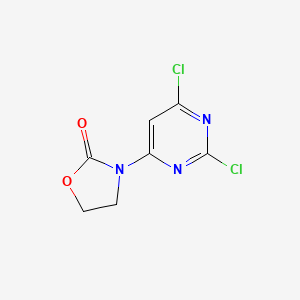

![N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)

